2-chloro-N-cyclopentylpropanamide CAS 565180-19-0
2-chloro-N-cyclopentylpropanamide CAS 565180-19-0
An In-depth Technical Guide to 2-chloro-N-cyclopentylpropanamide (CAS 565180-19-0)
Introduction
2-chloro-N-cyclopentylpropanamide, identified by the CAS Number 565180-19-0, is a chlorinated amide compound. Structurally, it features a central propanamide backbone with a chlorine atom at the alpha position and a cyclopentyl group attached to the amide nitrogen. While not widely documented as a final, pharmacologically active agent, its chemical structure makes it a valuable intermediate and building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, standard analytical methods for its characterization, and its context within research and development, particularly for drug discovery professionals.
Chemical and Physical Properties
The fundamental physicochemical properties of 2-chloro-N-cyclopentylpropanamide are critical for its handling, storage, and application in synthetic protocols. The compound is typically supplied as a stable, solid powder.[1]
| Property | Value | Source(s) |
| CAS Number | 565180-19-0 | [1][2][3] |
| Molecular Formula | C₈H₁₄ClNO | [2][3] |
| Molecular Weight | 175.66 g/mol | [1][2] |
| Physical Form | Powder | [1] |
| Melting Point | 113-114 °C | [1] |
| Purity | Typically ≥95% | [1][4] |
| Storage Temperature | Room Temperature | [1] |
| InChI Key | YVDWCPUGVCYCNP-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
While specific, peer-reviewed synthesis routes for 2-chloro-N-cyclopentylpropanamide are not extensively published, its structure suggests a straightforward and common synthetic pathway: the acylation of cyclopentylamine with 2-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction.
Conceptual Synthetic Workflow
The most logical and industrially scalable approach involves the reaction between an acid chloride and an amine. The cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. A base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Proposed synthesis of 2-chloro-N-cyclopentylpropanamide.
Representative Experimental Protocol
This protocol is a representative example based on standard organic synthesis techniques for amide bond formation.
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopentylamine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.1 eq).
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Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acid chloride starting material. The base is essential for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Causality: The acylation reaction is highly exothermic. Cooling is necessary to control the reaction rate, prevent side reactions, and ensure safety.
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Addition of Acylating Agent: Dissolve 2-chloropropionyl chloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution via the dropping funnel over 30-60 minutes.
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Causality: A slight excess of the acid chloride ensures the complete consumption of the more valuable amine. Slow, dropwise addition maintains temperature control.
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Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification:
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Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
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Causality: This aqueous work-up sequence systematically removes unreacted starting materials and byproducts, leading to a purer crude product before final recrystallization, which further refines the product based on solubility differences.
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Analytical Methods for Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized 2-chloro-N-cyclopentylpropanamide.
Caption: Standard analytical workflow for compound characterization.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile. Purity is assessed by the relative area of the main product peak.
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Mass Spectrometry (MS): Provides confirmation of the molecular weight. Under electrospray ionization (ESI), the compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 176.66, along with a characteristic isotopic pattern for a monochlorinated compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would provide structural confirmation. Expected signals would include a multiplet for the methine proton adjacent to the chlorine, a doublet for the methyl group, and distinct signals for the N-H proton and the cyclopentyl ring protons.
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¹³C NMR: Would show the expected number of carbon signals, including a characteristic signal for the carbonyl carbon and signals corresponding to the carbons of the cyclopentyl ring and the propanamide backbone.
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Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected characteristic absorption bands would include a strong C=O (amide I) stretch around 1640 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
Applications in Research and Development
2-chloro-N-cyclopentylpropanamide is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of the reactive alpha-chloro group makes it a versatile synthon. This chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, azides) in Sₙ2 reactions, allowing for the facile introduction of diverse functional groups and the construction of larger molecular scaffolds.
While this specific molecule is not an end-product, related structures containing the chloro-amide moiety are known precursors in drug synthesis. For instance, the structurally more complex molecule 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a known intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor used in cancer therapy.[5][6] This highlights the utility of the chloro-cyclopentyl-amide scaffold in building blocks for developing pharmacologically active compounds.
Safety and Handling
According to available Safety Data Sheets (SDS), 2-chloro-N-cyclopentylpropanamide is classified as a hazardous substance.[1]
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GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).[1]
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Hazard Statements:
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Precautionary Measures:
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Prevention: Wear protective gloves, protective clothing, eye protection, and face protection (P280).[7] Avoid breathing dust (P260).[1] Wash skin thoroughly after handling (P264).[7] Do not eat, drink or smoke when using this product (P270).[7]
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Response: In case of contact with skin or eyes, rinse immediately and thoroughly with water (P303+P361+P353, P305+P351+P338).[1] If swallowed, rinse mouth and do NOT induce vomiting (P301+P330+P331).[1] Seek immediate medical attention (P310).[1]
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Storage: Store in a well-ventilated place, keeping the container tightly closed.[8] Recommended storage is at room temperature.[1]
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations (P501).[1]
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Conclusion
2-chloro-N-cyclopentylpropanamide (CAS 565180-19-0) is a well-defined chemical intermediate with established physical properties. Its utility lies in its bifunctional nature, containing a stable amide linkage and a reactive alkyl chloride. This combination makes it a valuable building block for medicinal chemists and researchers in drug development, enabling the synthesis of more elaborate and potentially bioactive molecules. Proper handling and adherence to safety protocols are essential when working with this corrosive and harmful compound.
References
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Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS RIBOCICLIB CHLORO AMIDE IMPURITY. [Link]
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Moltus Research Laboratories Private Limited. 2-chloro-7-cyclopentyl-N Manufacturers and Suppliers from Mumbai. [Link]
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Pharmaffiliates. 2-Chloro-N-(2-chloro-5-(3-hydroxyprop-1-yn-1-yl)pyrimidin-4-yl)-N,7-dicyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. [Link]
- Google Patents. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
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